3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide
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Overview
Description
3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboximidamide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a brominated precursor with hydroxylamine and a suitable carboximidamide derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under controlled temperature conditions to ensure the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form de-brominated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce de-brominated compounds, and substitution reactions can result in various substituted oxazole derivatives.
Scientific Research Applications
3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4,5-dihydro-1,2-oxazole-5-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide: Lacks the bromine atom, which may influence its chemical properties and applications.
4,5-dihydro-1,2-oxazole-5-carboximidamide:
Uniqueness
The presence of both the bromine atom and the hydroxy group in 3-bromo-N’-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide makes it unique compared to its similar compounds
Properties
IUPAC Name |
3-bromo-N'-hydroxy-4,5-dihydro-1,2-oxazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O2/c5-3-1-2(10-8-3)4(6)7-9/h2,9H,1H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEGZQVRSSKJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(ON=C1Br)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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